molecular formula C18H17N5OS3 B12022898 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B12022898
M. Wt: 415.6 g/mol
InChI Key: DCEHWHCRWFVSOD-KEBDBYFISA-N
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Description

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. standard organic synthesis techniques, including batch and continuous flow processes, can be adapted for its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of thiadiazole and pyridinyl groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N5OS3

Molecular Weight

415.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H17N5OS3/c1-13-2-4-15(5-3-13)11-25-17-22-23-18(27-17)26-12-16(24)21-20-10-14-6-8-19-9-7-14/h2-10H,11-12H2,1H3,(H,21,24)/b20-10+

InChI Key

DCEHWHCRWFVSOD-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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